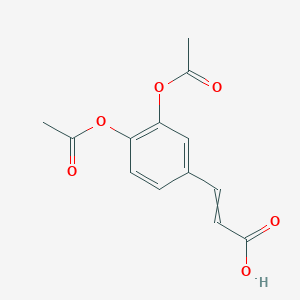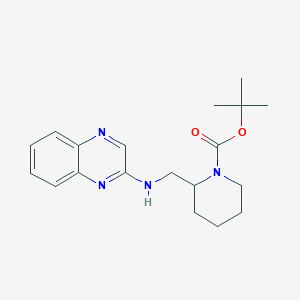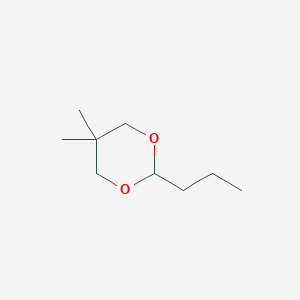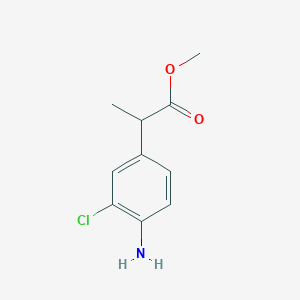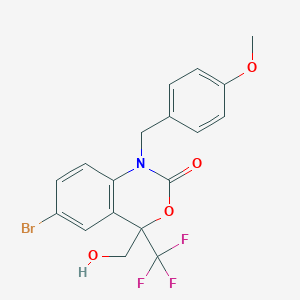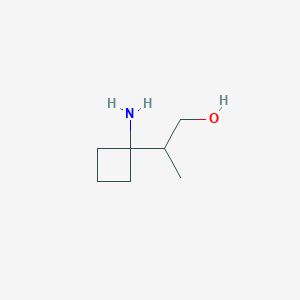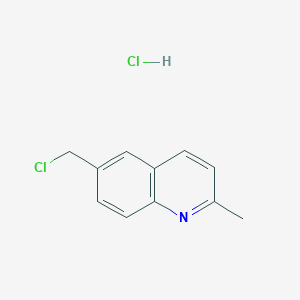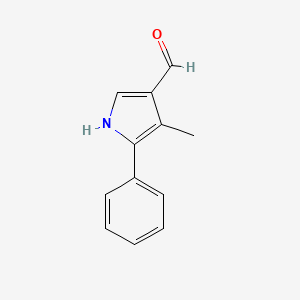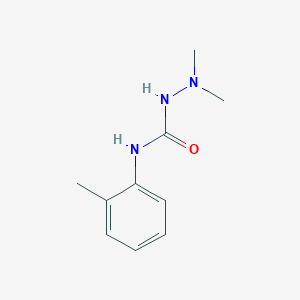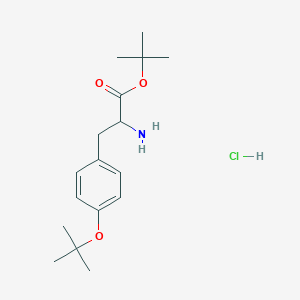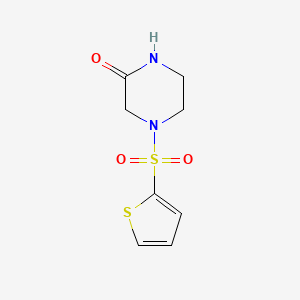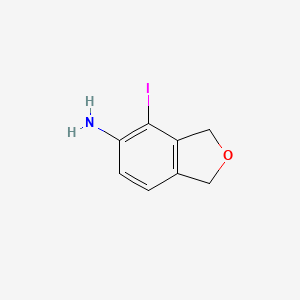
4-Iodo-1,3-dihydroisobenzofuran-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,3-dihydroisobenzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an iodine atom at the 4th position and an amine group at the 5th position on the benzofuran ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,3-dihydroisobenzofuran-5-amine can be achieved through several synthetic routes. One common method involves the iodination of 1,3-dihydro-2-benzofuran-5-amine. This process typically uses iodine or an iodine-containing reagent in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: The amine group can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofurans, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.
Scientific Research Applications
4-Iodo-1,3-dihydroisobenzofuran-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in the areas of oncology and neurology.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2-benzofuran-5-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-1,3-dihydro-2-benzofuran-5-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Chloro-1,3-dihydro-2-benzofuran-5-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness
4-Iodo-1,3-dihydroisobenzofuran-5-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
4-iodo-1,3-dihydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C8H8INO/c9-8-6-4-11-3-5(6)1-2-7(8)10/h1-2H,3-4,10H2 |
InChI Key |
VXDQWYDMORNMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=C(C=C2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


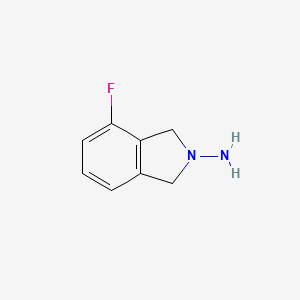
![5h-[1,3]Dioxolo[4,5-f]indole-7-carbaldehyde](/img/structure/B8760413.png)
